molecular formula C6H7NaO2S2 B13168842 Sodium 5-ethylthiophene-2-sulfinate

Sodium 5-ethylthiophene-2-sulfinate

Cat. No.: B13168842
M. Wt: 198.2 g/mol
InChI Key: LFOQOWDVRUEUTO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-ethylthiophene-2-sulfinate is a chemical compound with the molecular formula C₆H₇NaO₂S₂. It is a sodium salt derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 5-ethylthiophene-2-sulfinate, typically involves the reaction of thiophene derivatives with sulfinating agents. One common method is the reaction of 5-ethylthiophene-2-sulfonyl chloride with sodium sulfite under basic conditions . The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through crystallization or other separation techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-ethylthiophene-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of sodium 5-ethylthiophene-2-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating reagent. It can form S–S, N–S, and C–S bonds, making it a versatile intermediate in organic synthesis . The compound interacts with various molecular targets and pathways, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison: Sodium 5-ethylthiophene-2-sulfinate is unique due to its thiophene ring structure, which imparts distinct electronic and steric properties compared to other sodium sulfinates. This uniqueness makes it particularly valuable in the synthesis of thiophene-based compounds with specific biological and industrial applications .

Properties

Molecular Formula

C6H7NaO2S2

Molecular Weight

198.2 g/mol

IUPAC Name

sodium;5-ethylthiophene-2-sulfinate

InChI

InChI=1S/C6H8O2S2.Na/c1-2-5-3-4-6(9-5)10(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

LFOQOWDVRUEUTO-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=C(S1)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.